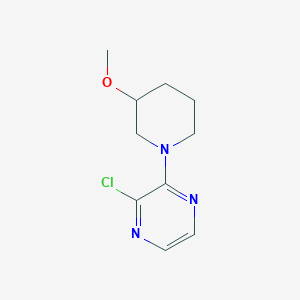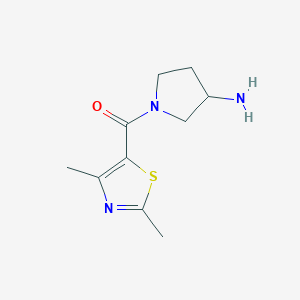
2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole
Overview
Description
The compound “2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole” is likely to be a heterocyclic compound due to the presence of a 1,3-thiazole ring and a 1,3-dioxolane ring . The 1,3-dioxolane ring is a type of acetal, which is an oxygen-containing heterocycle . The 1,3-thiazole ring is a type of thiazole, which is a sulfur and nitrogen-containing heterocycle.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,3-dioxolane ring and the 1,3-thiazole ring in separate steps. The 1,3-dioxolane ring could potentially be formed through the reaction of an aldehyde or ketone with ethylene glycol . The 1,3-thiazole ring could be formed through a variety of methods, including the reaction of α-haloketones with thioamides or thioureas .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the 1,3-dioxolane and 1,3-thiazole rings. The 1,3-dioxolane ring would likely have a chair conformation due to the presence of the oxygen atom, while the 1,3-thiazole ring would likely be planar due to the presence of the nitrogen and sulfur atoms .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the 1,3-dioxolane and 1,3-thiazole rings. The 1,3-dioxolane ring could potentially undergo hydrolysis under acidic or basic conditions to regenerate the original carbonyl compound . The 1,3-thiazole ring could potentially undergo reactions at the carbon between the nitrogen and sulfur atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the 1,3-dioxolane and 1,3-thiazole rings. For example, the presence of these rings could potentially influence the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Derivatives
Research has been conducted on synthesizing new derivatives of 1,3-thiazole, including compounds like 2-(1,3-dioxolan-2-yl)-5-(chloromethyl)-1,3-thiazole. These derivatives have been studied for their nucleophilic substitution reactions, leading to the creation of novel low-molecular-weight aldehydes in the 1,3-thiazole series (Sinenko et al., 2017).
Structural Analysis and Molecular Docking
Crystal structure analysis has been utilized to understand the structural features of compounds closely related to 2-(1,3-Dioxolan-2-yl)-5-iodo-1,3-thiazole. For instance, the crystal structure of 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)-1H-benzimidazole has been examined to understand its planarity and interactions within the crystal (Gueddar et al., 2015). Molecular docking studies on similar compounds have aimed at investigating their interactions with cancer proteins, suggesting potential therapeutic applications (Shanmugapriya et al., 2022).
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it were to be used as a pharmaceutical, for example, future research could potentially focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .
Mechanism of Action
Target of Action
Compounds containing a dioxolane ring, such as 1,3-dioxolane, are often used as solvents and as co-monomers in polyacetals .
Biochemical Pathways
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol , suggesting that they might interact with these types of biochemical pathways.
properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-5-iodo-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2S/c7-4-3-8-5(11-4)6-9-1-2-10-6/h3,6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKRPHVTJYBWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Amino-3,6,8-trihydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid](/img/structure/B1474231.png)






![2-(piperidin-4-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1474242.png)
![4-(2-methoxyethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1474244.png)